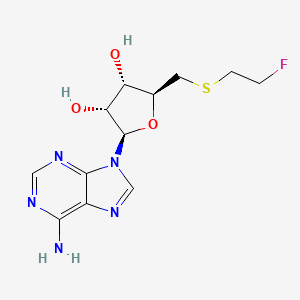
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and purification processes. The key steps might include:
Protection of hydroxyl groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl groups.
Nucleophilic substitution: Introducing the 2-fluoroethylthio group via a nucleophilic substitution reaction.
Coupling reaction: Coupling the purine base with the protected sugar moiety.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the purine ring or the fluoroethylthio group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring or the fluoroethylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced purine derivatives or de-fluorinated products.
Substitution products: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.
Biology
In biology, it may be used to study the mechanisms of nucleoside transport and metabolism. It can also be used in biochemical assays to investigate enzyme-substrate interactions.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound may be investigated for its ability to inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. It may also be used in the production of diagnostic tools or as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This compound may target viral polymerases or cellular DNA polymerases, disrupting the replication process. The fluoroethylthio group may enhance its binding affinity or alter its metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: A similar nucleoside analog without the fluoroethylthio group.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol: A similar compound with a methylthio group instead of a fluoroethylthio group.
Uniqueness
The presence of the fluoroethylthio group in “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” may confer unique properties, such as increased lipophilicity, enhanced metabolic stability, or improved binding affinity to target enzymes. These features can make it a more potent or selective therapeutic agent compared to its analogs.
Eigenschaften
Molekularformel |
C12H16FN5O3S |
|---|---|
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-fluoroethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16FN5O3S/c13-1-2-22-3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,1-3H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
OYMAPKKTJSEOTI-WOUKDFQISA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCF)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCF)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



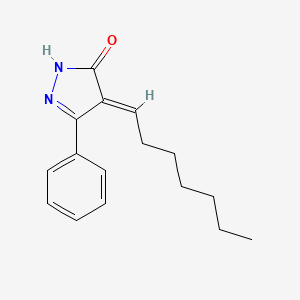
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
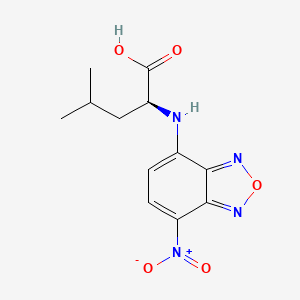
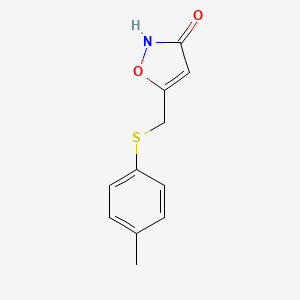
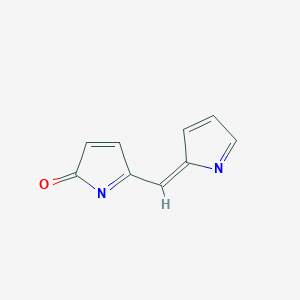


![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
